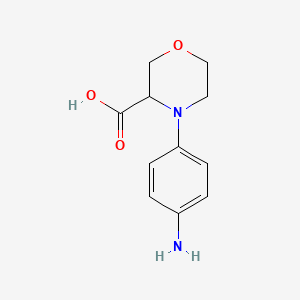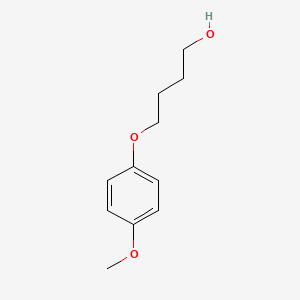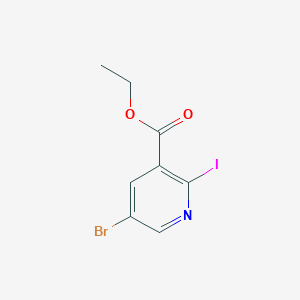![molecular formula C11H21NO B12273564 N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol This compound is part of the bicyclo[221]heptane family, which is known for its unique bicyclic structure
Preparation Methods
The synthesis of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine has been studied for its potential as an NMDA receptor antagonist. NMDA receptors are involved in synaptic plasticity and memory function, making this compound of interest for research in neurodegenerative disorders such as Alzheimer’s disease . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents targeting the central nervous system.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate glutamate neurotransmission, which is crucial for various neurological processes .
Comparison with Similar Compounds
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine can be compared with other NMDA receptor antagonists such as memantine and 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine. While memantine is a well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease, this compound offers a different structural framework that may provide unique pharmacological properties .
Conclusion
This compound is a compound with significant potential in scientific research, particularly in the field of neuropharmacology. Its unique structure and ability to interact with NMDA receptors make it a valuable candidate for further study and development.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21NO/c1-2-13-6-5-12-11-8-9-3-4-10(11)7-9/h9-12H,2-8H2,1H3 |
InChI Key |
YKWGTVDVTFLZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12273486.png)
![7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273490.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12273503.png)

![Ethyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12273515.png)

![4-bromo-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12273521.png)
![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
